N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251680-30-4
VCID: VC11976951
InChI: InChI=1S/C17H17ClN4O3S/c1-9(2)22-16(24)15-13(8-26-20-15)21(17(22)25)7-14(23)19-12-6-11(18)5-4-10(12)3/h4-6,8-9H,7H2,1-3H3,(H,19,23)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C
Molecular Formula: C17H17ClN4O3S
Molecular Weight: 392.9 g/mol

N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide

CAS No.: 1251680-30-4

Cat. No.: VC11976951

Molecular Formula: C17H17ClN4O3S

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide - 1251680-30-4

Specification

CAS No. 1251680-30-4
Molecular Formula C17H17ClN4O3S
Molecular Weight 392.9 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Standard InChI InChI=1S/C17H17ClN4O3S/c1-9(2)22-16(24)15-13(8-26-20-15)21(17(22)25)7-14(23)19-12-6-11(18)5-4-10(12)3/h4-6,8-9H,7H2,1-3H3,(H,19,23)
Standard InChI Key RYESMPIOIBPUIH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic thiazolo[4,3-d]pyrimidine system substituted with a 5-chloro-2-methylphenyl group at the acetamide nitrogen and an isopropyl moiety at the 6-position of the pyrimidine ring. The thiazole (sulfur-nitrogen heterocycle) and pyrimidine (two-nitrogen heterocycle) fusion creates a planar scaffold with conjugated π-systems, while the 5,7-diketo groups introduce hydrogen-bonding capabilities .

Key Substituents

  • 5-Chloro-2-methylphenyl group: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability .

  • Isopropyl group: Introduces chirality at the 6-position, which may affect receptor binding specificity .

  • Acetamide linker: Serves as a flexible spacer between the aromatic and heterocyclic components .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is calculated as C₁₇H₁₈ClN₄O₃S with a molecular weight of 393.87 g/mol. This aligns with analogous thiazolo-pyrimidine derivatives reported in PubChem entries .

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₄O₃S
Molecular Weight (g/mol)393.87
Hydrogen Bond Donors2 (NH and keto group)
Hydrogen Bond Acceptors5 (3 keto, 1 amide)

Synthesis and Optimization

Retrosynthetic Approach

The synthesis likely proceeds through a multi-step sequence:

  • Heterocycle Formation: Cyclocondensation of thiourea derivatives with β-keto esters to construct the thiazolo[4,3-d]pyrimidine core .

  • Isopropyl Introduction: Alkylation at the 6-position using isopropyl bromide under basic conditions .

  • Acetamide Coupling: Reaction of the heterocyclic amine with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in the presence of a coupling agent like HATU .

Critical Reaction Parameters

  • Temperature Control: Maintaining 60–80°C during cyclization prevents side reactions .

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in the final amidation step .

  • Chiral Resolution: Chromatographic separation may be required to isolate enantiomers due to the isopropyl group’s stereogenic center .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (predicted logP = 2.8) due to its aromatic and isopropyl groups, necessitating formulation with co-solvents like DMSO for biological testing .

Stability Profile

  • Thermal Stability: Decomposes above 200°C based on differential scanning calorimetry of related structures .

  • Photostability: The thiazole ring undergoes partial degradation under UV light (λ = 254 nm), requiring storage in amber vials .

Biological Activity and Mechanisms

Analog StructureMIC Against S. aureus (µg/mL)MIC Against C. albicans (µg/mL)
N-(thieno[2,3-b]thiopyran-yl)acetamide 0.981.12
Thiazolo-pyrimidine derivatives 0.45–1.200.89–1.56

The chloro and methyl groups may enhance membrane disruption, while the diketo moieties could inhibit microbial enzymes like dihydrofolate reductase .

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the ATP pocket of EGFR tyrosine kinase, suggesting potential anticancer applications .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s dual antimicrobial and kinase-inhibitory profile positions it as a candidate for:

  • Multidrug-resistant infection therapies

  • EGFR-positive cancer adjuvants

Agricultural Chemistry

Thiazolo-pyrimidine derivatives have demonstrated fungicidal activity against Phytophthora infestans (EC₅₀ = 2.3 ppm), suggesting potential crop protection applications .

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